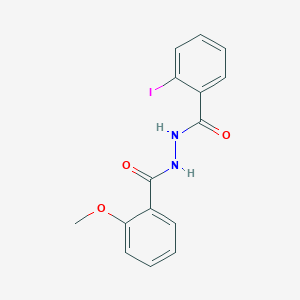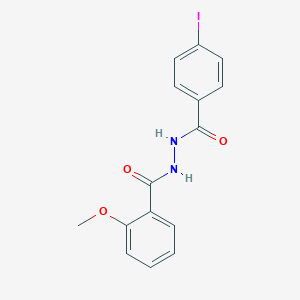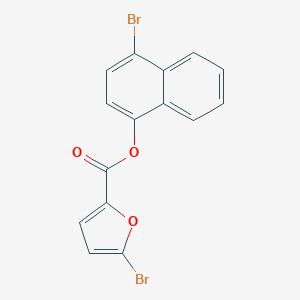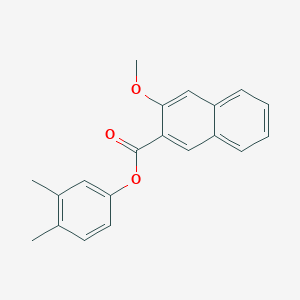![molecular formula C13H10F6N2O2 B397578 [5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone](/img/structure/B397578.png)
[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 3-methylbenzoyl group and two trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone typically involves the reaction of 3-methylbenzoyl chloride with a suitable pyrazole precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and trifluoromethylating agents (e.g., trifluoromethyl iodide). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially disrupting their function. The compound may also inhibit key enzymes or signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-substituted pyrazoles: These compounds share the trifluoromethyl group and pyrazole ring structure, but differ in other substituents.
Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an ether linkage, known for their stability and lipophilicity.
Trifluoromethyl ketones: These compounds contain a trifluoromethyl group attached to a ketone, often used in pharmaceuticals and agrochemicals.
Uniqueness
[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H10F6N2O2 |
|---|---|
Molecular Weight |
340.22g/mol |
IUPAC Name |
[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C13H10F6N2O2/c1-7-3-2-4-8(5-7)10(22)21-11(23,13(17,18)19)6-9(20-21)12(14,15)16/h2-5,23H,6H2,1H3 |
InChI Key |
YOJKLIYBMJFYDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-1-naphthamide](/img/structure/B397497.png)
![N-{4-[(5-chloro-2-iodobenzoyl)amino]phenyl}-2-furamide](/img/structure/B397500.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B397502.png)


![2-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B397505.png)
![(4Z)-4-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B397506.png)

![4-methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B397516.png)
![2-[3-methyl-2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-naphthyl)acetamide](/img/structure/B397517.png)
![N-(2,6-dimethylphenyl)-2-[2-(mesitylimino)-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B397518.png)
![N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B397519.png)


